molecular formula C10H9Cl2NO B13367083 4-(2,6-Dichlorophenyl)pyrrolidin-2-one

4-(2,6-Dichlorophenyl)pyrrolidin-2-one

Cat. No.: B13367083
M. Wt: 230.09 g/mol
InChI Key: OPQMJMSXNZDYGC-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 2,6-dichlorophenyl group. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzaldehyde with an amine to form an intermediate Schiff base, which is then cyclized to yield the desired pyrrolidinone. The reaction conditions often involve the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2,6-Dichlorophenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(2,6-Dichlorophenyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the 2,6-dichlorophenyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and distinct reactivity patterns compared to other similar compounds .

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

OPQMJMSXNZDYGC-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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